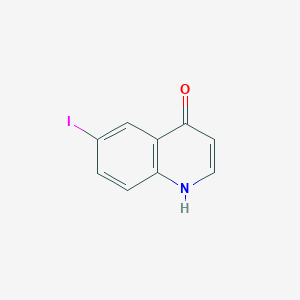

6-Iodoquinolin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZOVHUNVUSQMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10413268 | |

| Record name | 6-iodoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342617-07-6 | |

| Record name | 6-iodoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Molecular Identity: Structure, Tautomerism, and Nomenclature

An In-depth Technical Guide to 6-Iodoquinolin-4-ol for Drug Development Professionals

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals focused on the synthesis and application of novel heterocyclic compounds. We will provide a detailed examination of this compound, a key intermediate whose strategic importance lies in its versatile quinoline core and the reactive iodine substituent, which permits extensive chemical diversification. This document moves beyond a simple recitation of facts to explain the causality behind its synthesis and the strategic rationale for its use in modern drug discovery programs.

A foundational understanding of a molecule's structure is paramount to predicting its reactivity and biological interactions. This compound presents a noteworthy case due to its tautomeric nature, which directly influences its chemical behavior.

Chemical Structure

This compound is a heteroaromatic compound built upon a quinoline scaffold. Its key structural features are:

-

A quinoline ring system , which is a bicyclic aromatic structure formed by the fusion of a benzene ring to a pyridine ring.

-

A hydroxyl group (-OH) at the 4-position, classifying it as a quinolinol.

-

An iodine atom at the 6-position of the benzene ring portion of the scaffold.

The interplay between the electron-donating hydroxyl group and the electron-withdrawing, yet synthetically versatile, iodine atom defines the molecule's utility as a chemical building block.

Keto-Enol Tautomerism

A critical characteristic of 4-hydroxyquinolines is their existence in a state of tautomeric equilibrium. This compound (the enol form) coexists with its keto tautomer, 6-iodoquinolin-4(1H)-one . For this class of compounds, the equilibrium overwhelmingly favors the keto form in both the solid state and in solution.[1][2][3][4] This preference is crucial for synthetic planning and for computational modeling of its interactions with biological targets, as the hydrogen bonding capacity and steric profile differ significantly between the two forms.

Caption: Conceptual workflow of the Gould-Jacobs reaction.

Step-by-Step Methodology

-

Condensation: 4-Iodoaniline is reacted with an equivalent of diethyl ethoxymethylenemalonate. This reaction is typically performed with gentle heating. The nucleophilic amino group of the aniline attacks the electron-deficient carbon of the malonate derivative, leading to the substitution of the ethoxy group and formation of an enamine intermediate.

-

Thermal Cyclization: The intermediate is heated in a high-boiling, inert solvent (e.g., diphenyl ether or Dowtherm A) to temperatures often exceeding 200°C. [5]This high thermal energy is required to overcome the activation barrier for the intramolecular electrophilic aromatic substitution, where the enamine system attacks the ortho-position of the aniline ring to form the second ring of the quinoline system.

-

Hydrolysis and Decarboxylation: The resulting ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate is not the final product. It undergoes saponification (ester hydrolysis) using a strong base like sodium hydroxide. Subsequent acidification and heating lead to the decarboxylation of the 3-carboxy group, yielding the desired this compound.

Protocol Validation: Each step of this synthesis can be monitored by standard techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The structural identity and purity of the final product must be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

Applications in Medicinal Chemistry

The value of this compound is realized in its role as a versatile intermediate for creating libraries of novel compounds. The iodine atom is not merely a structural feature but a powerful synthetic handle.

Scaffold for Biologically Active Molecules

The quinoline and quinolin-4-one scaffolds are considered "privileged structures" in medicinal chemistry. They are found in numerous approved drugs, including antibacterial agents (fluoroquinolones) and kinase inhibitors for oncology. [5]The quinolin-4-one core can act as a bioisostere for the adenine base of ATP, enabling it to bind effectively to the ATP-binding site of kinases.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the 6-position is an ideal site for palladium-catalyzed cross-coupling reactions. This allows for the modular and efficient installation of a wide array of substituents, which is fundamental to Structure-Activity Relationship (SAR) studies.

Key Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling.

This workflow provides a self-validating system where the disappearance of the starting material and the appearance of a new, more nonpolar spot (by TLC) indicates a successful reaction. The final structure is then confirmed by spectroscopic analysis.

References

- This compound, PubChem, N

- This compound (C9H6INO), PubChemLite, [Link]

- Synthesis of 6-bromo-4-iodoquinoline,

- Synthesis of 6-bromo-4-iodoquinoline, ResearchG

- Gould–Jacobs reaction, Wikipedia, [Link]

- New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity, N

- Gould-Jacobs Reaction, Organic Chemistry Portal, [Link]

- Quinolin-4-ones: Methods of Synthesis and Applic

- Gould-Jacobs Quinoline-forming Reaction, Biotage, [Link]

- Tautomerism of 4-Hydroxy-4(1H)

- 4-Amino-6-iodoquinoline, Chem-Impex, [Link]

- Tautomeric form of 4-quinolone (1)

- Clioquinol, PubChem, N

- 4,6-Dihydroxyquinoline, PubChem, N

- The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1)

- In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production, MDPI, [Link]

- 4-Hydroxyquinoline, PubChem, N

- Tautomeric forms of 4-hydroxy quinoline, ResearchG

- Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase, N

- Mechanism of isomerization of 4-propyl-o-quinone to its tautomeric p-quinone methide, N

Sources

The Discovery and Synthesis of 6-Iodoquinolin-4-ol Derivatives: A Technical Guide for Drug Development Professionals

Abstract

The quinolin-4-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities. Among its halogenated derivatives, 6-iodoquinolin-4-ol and its related compounds represent a class of molecules with significant potential in the development of novel anticancer and antimicrobial agents. The introduction of an iodine atom at the C6 position not only modulates the electronic and lipophilic properties of the molecule but also provides a versatile handle for further synthetic elaboration through cross-coupling reactions. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and potential applications of this compound derivatives. We will delve into the mechanistic intricacies of classical synthetic routes, provide detailed, field-proven experimental protocols, and discuss the rationale behind key experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

Introduction: The Strategic Importance of the 6-Iodoquinolin-4-one Core

The quinoline ring system is a recurring motif in a vast number of natural products and synthetic pharmaceuticals, renowned for its diverse pharmacological properties, including antimalarial, antibacterial, and anticancer effects. The quinolin-4-one tautomer, in particular, is a key pharmacophore found in numerous approved drugs.

The strategic incorporation of a halogen atom, specifically iodine, onto this scaffold offers several distinct advantages in drug design:

-

Modulation of Physicochemical Properties: The bulky and lipophilic nature of the iodine atom can significantly enhance binding affinity to target proteins and improve membrane permeability.

-

Metabolic Stability: The carbon-iodine bond can alter the metabolic profile of the compound, potentially leading to improved pharmacokinetic properties.

-

A Versatile Synthetic Handle: The iodine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the synthesis of a diverse library of analogues with modified C6 substituents.

This guide will focus on the synthesis of the this compound core, a foundational building block for a new generation of targeted therapeutics.

Synthetic Pathways to the 6-Iodoquinolin-4-one Scaffold

The synthesis of this compound is most effectively achieved by employing a substituted aniline as a key starting material, thereby ensuring the regioselective placement of the iodine atom. Two classical and robust methods, the Conrad-Limpach and the Gould-Jacobs reactions, are particularly well-suited for this purpose.

The Conrad-Limpach Synthesis: A Thermally Driven Cyclization

The Conrad-Limpach synthesis, first reported in 1887, involves the condensation of an aniline with a β-ketoester.[1][2][3] The reaction proceeds in two key stages: the initial formation of a β-aminoacrylate (the kinetic product at lower temperatures) followed by a high-temperature intramolecular cyclization to yield the 4-hydroxyquinoline.[1]

Causality Behind Experimental Choices:

-

Starting Material: The use of 4-iodoaniline is the most direct strategy to introduce the iodine atom at the desired 6-position of the quinolone ring.

-

High-Temperature Cyclization: The thermal annulation step requires significant energy input (typically 250-260 °C) to overcome the energy barrier of disrupting the aromaticity of the aniline ring during the 6-electron electrocyclization.[1][4]

-

Solvent Selection: The choice of a high-boiling, inert solvent is critical for the success of the cyclization step. Solvents like diphenyl ether or Dowtherm A are traditionally used to achieve the necessary high temperatures and have been shown to increase reaction yields to as high as 95%.[4][5] These solvents provide a stable medium for the high-energy intermediate and prevent decomposition.

Diagram 1: The Conrad-Limpach Synthesis Workflow.

Step 1: Synthesis of Ethyl 3-(4-iodoanilino)crotonate

-

In a round-bottom flask equipped with a reflux condenser, combine 4-iodoaniline (1 eq.) and ethyl acetoacetate (1.1 eq.).

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or p-toluenesulfonic acid).

-

Heat the mixture at 140-160 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling, the crude product can be purified by vacuum distillation or used directly in the next step.

Step 2: Thermal Cyclization to this compound

-

In a reaction flask equipped with a thermometer and a reflux condenser, add the crude ethyl 3-(4-iodoanilino)crotonate (1 eq.).

-

Add a high-boiling solvent such as diphenyl ether (5-10 mL per gram of intermediate).

-

Heat the solution to a vigorous reflux (approximately 250 °C) for 30-60 minutes.

-

Cool the reaction mixture to room temperature. The product should precipitate from the solution.

-

Add a non-polar solvent like hexane or cyclohexane to facilitate further precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

The Gould-Jacobs Reaction: A Versatile Alternative

The Gould-Jacobs reaction, reported in 1939, offers another powerful route to 4-hydroxyquinolines.[6][7] This method involves the reaction of an aniline with diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative.[6]

Causality Behind Experimental Choices:

-

Reagent Selection: DEEM is a common and effective reagent for this reaction, providing the necessary three-carbon unit for the formation of the pyridine ring of the quinolone.

-

Multi-step, One-Pot Potential: The Gould-Jacobs reaction proceeds through a series of steps: condensation, cyclization, saponification, and decarboxylation.[6] While these can be performed as discrete steps, modern adaptations often utilize microwave irradiation to drive the reaction to completion in a more efficient manner, sometimes in a one-pot fashion.[8]

-

Regioselectivity: Similar to the Conrad-Limpach reaction, starting with 4-iodoaniline ensures the desired 6-iodo substitution pattern on the final quinolone product.

Diagram 3: Plausible Mechanism for Radical C3 Iodination.

Purification and Characterization

The purification of this compound derivatives typically involves recrystallization from a suitable solvent such as ethanol, acetic acid, or DMF/water mixtures. For less crystalline products or to remove persistent impurities, column chromatography on silica gel is an effective method. A gradient elution system, for example, with dichloromethane and methanol, can be employed.

Spectroscopic Characterization:

The structure of the synthesized compounds must be unequivocally confirmed by a combination of spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinolone ring system. The coupling patterns can help confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms in the molecule. The signal for the carbon atom attached to the iodine (C6) will be shifted upfield due to the heavy atom effect.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula of the compound by providing a highly accurate mass measurement.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl group (C=O) and the N-H/O-H bonds of the quinolin-4-one/4-hydroxyquinoline tautomers.

Therapeutic Applications and Biological Activity

Quinolin-4-one derivatives are a well-established class of therapeutic agents, with many compounds approved as antibiotics (fluoroquinolones). [7][9]The introduction of substituents, such as the 6-iodo group, has been explored to develop novel agents with enhanced or new biological activities, particularly in oncology.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of substituted quinolones. The proposed mechanisms of action are diverse and include:

-

Topoisomerase Inhibition: Similar to fluoroquinolone antibiotics that target bacterial DNA gyrase and topoisomerase IV, some quinolone derivatives can inhibit human topoisomerases, leading to DNA damage and apoptosis in cancer cells. [10][11]* Kinase Inhibition: The quinolone scaffold can serve as a template for the design of inhibitors of various protein kinases that are dysregulated in cancer.

-

Induction of Apoptosis: this compound derivatives have been shown to induce programmed cell death in cancer cell lines through various intrinsic and extrinsic pathways. [10][12]

Compound Class Cancer Cell Line IC₅₀ (µM) Mechanism of Action Substituted Quinolines T47D (Breast) 0.016 - 10+ Varies with substitution 4-Substituted Quinolines Various 5 - 50+ Induction of apoptosis, mitochondrial permeabilization | Fluoroquinolone Conjugates | A549 (Lung), HepG2 (Liver) | 22 - 28 | Topoisomerase I and II inhibition |

Table 1: Examples of Anticancer Activity of Quinolone Derivatives.

Antibacterial Activity

The quinolone core is the basis for the fluoroquinolone class of antibiotics. While the primary focus of this guide is on the 6-iodo derivatives for applications beyond traditional antibacterials, it is important to note that these compounds may also possess antimicrobial properties. The mechanism of action of fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. [7][9]The nature and position of substituents on the quinolone ring are critical for the spectrum and potency of antibacterial activity.

Challenges and Troubleshooting in Synthesis

While the Conrad-Limpach and Gould-Jacobs reactions are generally reliable, researchers may encounter certain challenges:

-

Low Yields in Cyclization: The high-temperature cyclization step can sometimes lead to decomposition and the formation of tar-like side products, resulting in low yields. [8] * Troubleshooting: Ensure the use of a high-purity, inert, high-boiling solvent. The reaction temperature and time should be carefully optimized. Microwave-assisted synthesis can often improve yields and reduce reaction times. [8]* Purification Difficulties: The final products can sometimes be challenging to purify due to low solubility or the presence of closely related impurities.

-

Troubleshooting: A combination of recrystallization from different solvent systems and column chromatography may be necessary. The use of a mixed solvent system for recrystallization can sometimes be beneficial.

-

-

Incomplete Reactions: The initial condensation step may not go to completion.

-

Troubleshooting: Ensure the effective removal of water or alcohol formed during the reaction, as this can shift the equilibrium towards the products. The use of a Dean-Stark trap or performing the reaction under vacuum can be helpful.

-

Conclusion

The this compound scaffold represents a highly valuable and versatile platform for the discovery and development of new therapeutic agents. The synthetic routes detailed in this guide, particularly the Conrad-Limpach and Gould-Jacobs reactions starting from 4-iodoaniline, provide robust and reproducible methods for accessing this important core structure. By understanding the mechanistic underpinnings of these reactions and the rationale behind key experimental choices, researchers can effectively synthesize and elaborate upon this scaffold to create novel drug candidates with potent anticancer, antimicrobial, and other biological activities. The continued exploration of this privileged structure is poised to yield significant advances in medicinal chemistry and drug discovery.

References

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

- Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.

- SciSpace. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. [Link]

- Royal Society of Chemistry. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.

- Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]

- SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]

- Nagal, S. (Ed.). (2009). Name Reactions in Organic Synthesis. Cambridge University Press.

- Batchu, H., Bhattacharyya, S., & Batra, S. (2012). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Organic Letters, 14(24), 6330-6333. [Link]

- CORE. (n.d.). Investigations of Novel Mechanisms of Action for Anti-Bacterial and Anti-Cancer Agent Development. [Link]

- Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.

- Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. (2022). PubMed Central. [Link]

- ResearchGate. (n.d.). Potential mechanism of quinolones action on cancer cells. Changes in... [Link]

- AWS. (n.d.).

- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

- Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2022). MDPI. [Link]

- Drug repurposing of fluoroquinolones as anticancer agents in 2023. (2024). PubMed Central. [Link]

- Organic Chemistry Portal. (2012). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. [Link]

- Quinolin-4-ones: Methods of Synthesis and Applic

- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2009). NIH. [Link]

- Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PubMed Central. [Link]

- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

- ResearchGate. (n.d.).

- Organic Chemistry Portal. (2023).

- ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... [Link]

- ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. [Link]

- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (2024). PubMed Central. [Link]

- Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024). MDPI. [Link]

- ResearchGate. (n.d.). Conrad–Limpach reaction. [Link]

- View of 13C NMR Spectroscopy: A Tool for Study of Conformational Analysis of 2-Aryl-trans-decahydroquinolin-4-ols. (n.d.). [Link]

Sources

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 8. ablelab.eu [ablelab.eu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 6-Iodoquinolin-4-ol: A Technical Guide for Drug Discovery

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. Within this class, quinolin-4-ol derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and neuroprotective properties. This technical guide focuses on a specific, yet underexplored analogue, 6-Iodoquinolin-4-ol. We will delve into the scientific rationale for its investigation, propose a robust synthetic route, and provide detailed, field-proven experimental protocols to thoroughly evaluate its therapeutic potential. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in key therapeutic areas.

Introduction: The Quinolin-4-ol Core - A Foundation for Therapeutic Innovation

The quinoline ring system is a recurring motif in a multitude of natural products and synthetic compounds with significant biological activities.[1][2][3] The quinolin-4-one substructure, in particular, is a key pharmacophore found in drugs with diverse applications, from antibacterial agents to anticancer therapies.[4] The introduction of a halogen atom, such as iodine, at the 6-position of the quinolin-4-ol ring can significantly modulate the compound's physicochemical properties, including lipophilicity and electronic character. These modifications can, in turn, influence its pharmacokinetic profile and target engagement, potentially leading to enhanced efficacy and novel mechanisms of action.

While extensive research has been conducted on various substituted quinolines, this compound remains a relatively uncharacterized molecule.[5] This guide, therefore, aims to provide a clear roadmap for its synthesis and a comprehensive framework for its biological evaluation, thereby unlocking its therapeutic promise.

Synthesis of this compound: A Proposed Synthetic Pathway

A reliable and scalable synthesis is the first critical step in the evaluation of any novel compound. Based on established methodologies for similar quinoline derivatives, we propose a robust two-step synthetic sequence starting from readily available commercial reagents.[6][7]

Proposed Synthetic Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Diethyl ((4-iodophenyl)amino)methylenemalonate

-

In a round-bottom flask equipped with a reflux condenser, combine 4-iodoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents).

-

Heat the reaction mixture at 120-130 °C for 2 hours.

-

Allow the mixture to cool to room temperature. The resulting product is often a solid and can be purified by recrystallization from ethanol.

Step 2: Synthesis of Ethyl 6-iodo-4-hydroxyquinoline-3-carboxylate

-

In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, heat a high-boiling point solvent such as Dowtherm A to 250 °C.

-

Slowly add the diethyl ((4-iodophenyl)amino)methylenemalonate from Step 1 to the hot solvent.

-

Maintain the temperature at 250 °C for 30 minutes.

-

Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.

-

Filter the solid, wash with a suitable solvent like hexane to remove the Dowtherm A, and dry.

Step 3: Synthesis of this compound

-

Suspend the ethyl 6-iodo-4-hydroxyquinoline-3-carboxylate from Step 2 in a 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 2-3 hours until the solid dissolves.

-

Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 5-6.

-

The precipitated solid is the desired this compound.

-

Filter the solid, wash with water, and dry. The product can be further purified by recrystallization.

Evaluation of Therapeutic Potential: A Multi-pronged Screening Approach

To comprehensively assess the therapeutic potential of this compound, a tiered screening cascade is proposed. This approach allows for the efficient identification of promising biological activities while conserving resources.

Caption: Tiered screening workflow for this compound.

Anticancer Activity Screening

Rationale: Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases.[4] The presence of the iodine atom may enhance interactions with target proteins or improve cellular uptake.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity [8]

-

Cell Seeding: Plate a panel of human cancer cell lines (e.g., from the NCI-60 panel) in 96-well plates at an appropriate density and allow them to adhere overnight.[9]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.01 to 100 µM) for 48-72 hours.

-

Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4 °C.

-

Staining: Wash the fixed cells with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash and Solubilize: Remove the unbound dye by washing with 1% acetic acid and air-dry the plates. Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration causing 50% growth inhibition).

Table 1: Hypothetical Anticancer Activity Data for this compound

| Cell Line | Tissue of Origin | GI50 (µM) |

| MCF-7 | Breast | 5.2 |

| HCT-116 | Colon | 2.8 |

| A549 | Lung | 8.1 |

| PC-3 | Prostate | 4.5 |

Antimicrobial Activity Screening

Rationale: The quinoline core is present in several antibacterial drugs (e.g., fluoroquinolones).[4] this compound may exhibit antimicrobial properties by interfering with essential bacterial processes.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [10][11]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10] A viability indicator like resazurin can be used for a colorimetric readout.[10]

Table 2: Hypothetical Antimicrobial Activity Data for this compound

| Microorganism | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 8 |

| Escherichia coli | Negative | 32 |

| Pseudomonas aeruginosa | Negative | >64 |

| Candida albicans | Fungi | 16 |

Neuroprotective Activity Screening

Rationale: Some quinoline derivatives have shown promise in protecting neurons from various insults, suggesting potential applications in neurodegenerative diseases.[12][13][14] The antioxidant and signaling modulation properties of the quinoline scaffold could be beneficial.

Experimental Protocol: In Vitro Oxidative Stress-Induced Neuronal Death Assay [13]

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or HT22) in appropriate media.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induction of Oxidative Stress: Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or glutamate to the cell culture.

-

Incubation: Incubate the cells for 24 hours.

-

Cell Viability Assessment: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15]

-

Data Analysis: Calculate the percentage of neuroprotection conferred by this compound compared to the vehicle-treated control.

Table 3: Hypothetical Neuroprotective Activity Data for this compound

| Oxidative Stressor | Neuronal Cell Line | EC50 for Neuroprotection (µM) |

| Hydrogen Peroxide | SH-SY5Y | 12.5 |

| Glutamate | HT22 | 9.8 |

Mechanistic Elucidation and Further Development

Should this compound demonstrate promising activity in the primary screens, the subsequent steps would involve in-depth mechanistic studies to identify its molecular target(s) and signaling pathways.

Caption: Potential mechanistic studies for this compound.

Conclusion and Future Directions

This compound represents a compelling, yet underexplored, scaffold for the development of novel therapeutics. The synthetic and screening strategies outlined in this technical guide provide a clear and actionable path for its comprehensive evaluation. The modular nature of the proposed synthesis also allows for the future generation of a library of analogues to establish structure-activity relationships (SAR).[1][16][17][18] Successful identification of potent and selective activity in any of the described therapeutic areas would warrant further preclinical development, including pharmacokinetic studies and in vivo efficacy testing in relevant animal models.[19] This systematic approach will be instrumental in determining the true therapeutic potential of this compound and its derivatives.

References

- Berman, J. D. (2012). Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules. Pharmaceuticals, 5(6), 670-689. [Link]

- Khan, I., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods, 212, 106793. [Link]

- ResearchGate. (2022). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. [Link]

- International Journal of Pharmacy and Biological Sciences. (2013). In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]

- Journal of Cancer Science and Therapy. (2019).

- Maher, P., et al. (2006). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Journal of Neurochemistry, 98(5), 1478-1487. [Link]

- PubChem. (n.d.). This compound. [Link]

- National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Lines Screen. [Link]

- Juric, M., et al. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry Letters, 9(13), 1819-1824. [Link]

- Cancers. (2022). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. [Link]

- Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline.

- Malherbe, P., et al. (2009). Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists. Journal of Medicinal Chemistry, 52(23), 7545-7558. [Link]

- ResearchGate. (2023).

- ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. [Link]

- Tardiolo, G., et al. (2018). Nutraceutical Antioxidants as Novel Neuroprotective Agents. Molecules, 23(12), 3249. [Link]

- ResearchGate. (2023). The computational screening and experimental validation protocol followed to identify putative CMY-10 inhibitors for combination therapy against multi-drug resistant Enterobacteriaceae. [Link]

- Pharmacy 180. (n.d.).

- World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

- Antibiotics. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]

- ResearchGate. (2022). The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents. [Link]

- Molecules. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]

- ResearchGate. (2001). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. [Link]

- Molecules. (2022).

- Journal of Medicinal Chemistry. (2018).

- Antibiotics. (2023).

- ResearchGate. (2017). Determination of Bioactive Chemical Composition of Methanolic Leaves Extract of Sinapis arvensis Using GC-MS Technique. [Link]

- Molecules. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. [Link]

- Journal of the Mexican Chemical Society. (2024). Antimicrobial and Antioxidant Activities of Four Essential Oils. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C9H6INO | CID 5250493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. atlantis-press.com [atlantis-press.com]

- 7. researchgate.net [researchgate.net]

- 8. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 9. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pharmacy180.com [pharmacy180.com]

- 19. ijpbs.com [ijpbs.com]

An In-depth Technical Guide to Investigating the Mechanism of Action of 6-Iodoquinolin-4-ol

Abstract

The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The introduction of a halogen atom, such as iodine, at the C6 position of the quinoline ring is anticipated to modulate the compound's physicochemical properties and biological activity, making 6-Iodoquinolin-4-ol a compelling candidate for mechanism of action studies. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the molecular mechanisms underpinning the biological effects of this compound. We will explore a logical, multi-tiered experimental workflow, from initial target identification and in vitro validation to rigorous cell-based and in vivo characterization. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to ensure scientific integrity and generate robust, reproducible data.

Introduction: The Quinolin-4-one Scaffold and the Significance of Halogenation

The quinolin-4-one core is a well-established pharmacophore known for its interaction with various biological targets.[1][2] Derivatives of this scaffold have been reported to inhibit a range of enzymes, including protein kinases and topoisomerases, and modulate key signaling pathways implicated in disease.[1][2][3] Notably, quinolin-4-one derivatives have been investigated as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR and PDGF-RTK, and intracellular signaling cascades like the PI3K/Akt/mTOR and NF-κB pathways.[4][5][6][7][8]

Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. The introduction of an iodine atom at the 6-position of the quinolin-4-ol ring can influence the molecule's lipophilicity, electronic distribution, and steric properties, potentially leading to altered target binding affinity and improved pharmacokinetic profiles.[9] Studies on other halogenated quinolines have demonstrated enhanced antibacterial and biofilm eradication activities.[10][11][12] Given this context, a systematic investigation into the mechanism of action of this compound is warranted to unlock its therapeutic potential.

Proposed Putative Mechanism of Action

Based on the established activities of the quinolin-4-one scaffold, we hypothesize that this compound may exert its biological effects through the inhibition of a critical protein kinase within a cancer-relevant signaling pathway , such as the PI3K/Akt/mTOR or a receptor tyrosine kinase pathway. The iodine substitution may enhance its binding affinity to the ATP-binding pocket of the target kinase.

This guide will outline the experimental strategy to test this hypothesis.

Experimental Workflow for Elucidating the Mechanism of Action

The following workflow provides a structured approach to systematically investigate the mechanism of action of this compound.

Caption: Proposed inhibitory action of this compound on a hypothetical RTK/PI3K signaling pathway.

Protocol: Western Blot Analysis

-

Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream effectors (e.g., p-Akt, Akt, p-mTOR, mTOR).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

-

Imaging: Capture the chemiluminescent signal using a digital imager.

Phase 4: In Vivo Evaluation

Promising in vitro and cellular data warrant progression to in vivo models to assess the compound's pharmacokinetic properties, efficacy, and safety.

Pharmacokinetic (PK) Studies

PK studies in animal models (e.g., mice or rats) are essential to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Xenograft Efficacy Studies

The antitumor activity of this compound is evaluated in a tumor xenograft model.

Protocol: Mouse Xenograft Study

-

Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into vehicle control and treatment groups. Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage).

-

Tumor Measurement: Measure the tumor volume and body weight regularly (e.g., twice a week).

-

Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study period.

-

Data Analysis: Compare the tumor growth inhibition in the treated group to the vehicle control group.

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | Hypothetical Data | N/A |

| This compound (X mg/kg) | Hypothetical Data | Hypothetical Data |

Table 2: Hypothetical results from a mouse xenograft efficacy study.

Conclusion

This technical guide provides a comprehensive and logical framework for the systematic investigation of the mechanism of action of this compound. By following this multi-phased approach, researchers can generate high-quality, reproducible data to identify the molecular target(s), validate the mechanism of action, and evaluate the therapeutic potential of this promising compound. The insights gained from these studies will be invaluable for the future development of novel quinolin-4-one-based therapeutics.

References

- A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline deriv

- Quinolin-4-ones of plant origin with interesting biological properties. (2023).

- Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022). Frontiers in Pharmacology. [Link]

- Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022). PubMed Central. [Link]

- Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (2023). PubMed Central. [Link]

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. [Link]

- Quinolin-4-ones: Methods of Synthesis and Applic

- 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling. (2014). PubMed Central. [Link]

- Tyrosine kinase inhibitors potentially useful for patient-specific treatment of tumors. (1999). BioWorld. [Link]

- Discovery of quinolinone derivatives as potent FLT3 inhibitors. (2014). PubMed. [Link]

- Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (2023).

- Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors. (2022). PubMed Central. [Link]

- Chemical structure of biologically active compounds containing 4-quinolone scaffold. (2022).

- Quinolin-4-one retrosynthesis pathways. (2023).

- Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (2023). PubMed. [Link]

- New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2024).

- The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. (2021).

- Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. (2015).

- The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. (2021). PubMed. [Link]

- A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor P

- Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. (2021). PubMed Central. [Link]

- Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination P

- The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. (2018). PubMed Central. [Link]

- Iodine mediated pyrazolo-quinoline derivatives as potent anti-prolifer

- Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. (2015). PubMed. [Link]

- Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. (2019). PubMed Central. [Link]

- (PDF) MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. (2023).

- Quinoline: A versatile bioactive scaffold and its molecular hybridization. (2024).

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). PubMed Central. [Link]

- (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2012).

- [The roles of PI3K/Akt pathway in proliferation of Schwann cells promoted by pyrroloquinoline quinone]. (2009). PubMed. [Link]

- New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2024). PubMed. [Link]

- New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2024).

- Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). (2020). PubMed Central. [Link]

- Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)

- Drug compounds incorporating 4(1H)-quinolinones. (2024).

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular formula for 6-Iodoquinolin-4-ol.

An In-depth Technical Guide to 6-Iodoquinolin-4-ol: Synthesis, Properties, and Applications in Drug Discovery

Introduction

The quinolin-4-one scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a wide array of biological activities. These compounds have found applications as antibacterial, antiviral, and anticancer agents, making them a focal point of extensive research in medicinal chemistry and drug development.[1] Within this important class of molecules, this compound emerges as a particularly valuable building block and a potential pharmacophore in its own right.

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It delves into its physicochemical properties, synthesis, analytical characterization, and its burgeoning applications in the quest for next-generation therapeutics. The strategic placement of the iodine atom at the 6-position not only influences the molecule's electronic and lipophilic properties but also serves as a versatile handle for further chemical modifications, opening up avenues for the creation of diverse molecular libraries.

Physicochemical Properties and Identification

Accurate identification and understanding of the physicochemical properties of this compound are fundamental for its use in research and development. The compound is also known by its tautomeric name, 6-iodo-1H-quinolin-4-one.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 342617-07-6 | [2] |

| Molecular Formula | C₉H₆INO | [2][3][4] |

| IUPAC Name | 6-iodo-1H-quinolin-4-one | [2] |

| Synonyms | This compound, 4-Hydroxy-6-iodoquinoline, 6-IODO-4-OXO-QUINOLINE | [2] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 271.05 g/mol | [2][3] |

| Monoisotopic Mass | 270.94941 Da | [2] |

| XLogP3 | 1.2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 0 | [2] |

Synthesis of this compound

The synthesis of the quinolin-4-one core can be achieved through several established methods, with the Gould-Jacobs reaction being a classic and versatile approach.[1] This methodology typically involves the reaction of an aniline with a malonic acid derivative, followed by a thermal cyclization. For this compound, a plausible and efficient synthetic route starts from 4-iodoaniline. The following protocol is adapted from established procedures for analogous bromo-substituted quinolinones.[5][6]

Synthetic Workflow Diagram

Sources

- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 2. This compound | C9H6INO | CID 5250493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C9H6INO) [pubchemlite.lcsb.uni.lu]

- 5. atlantis-press.com [atlantis-press.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Data Analysis of 6-Iodoquinolin-4-ol

A-0-A

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 6-Iodoquinolin-4-ol, a key heterocyclic compound with applications in medicinal chemistry and materials science.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation and characterization of this molecule. By integrating detailed experimental protocols, data interpretation, and field-proven insights, this guide serves as an authoritative resource for the comprehensive analysis of this compound and related quinoline derivatives.

Introduction: The Significance of this compound and its Spectroscopic Fingerprint

This compound, also known by its IUPAC name 6-iodo-1H-quinolin-4-one, belongs to the quinolinone class of heterocyclic compounds.[2] These structures are of significant interest due to their diverse biological activities and valuable photophysical properties.[1][3] The incorporation of an iodine atom at the 6-position provides a strategic site for further chemical modification, making it a valuable building block in the synthesis of more complex molecules.

Given its potential applications, rigorous structural confirmation and purity assessment are paramount. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this. Each method—NMR, IR, and MS—probes different aspects of the molecule's structure, and together they provide a synergistic and definitive characterization. This guide will walk through the theoretical and practical aspects of analyzing the data obtained from each of these powerful analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the complete carbon-hydrogen framework.

¹H NMR Spectroscopy: A Proton's Perspective

Expertise & Experience: The choice of a suitable deuterated solvent is the first critical step in NMR sample preparation. For quinolinol derivatives, which can exhibit both acidic and basic properties, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice. It readily dissolves a wide range of organic compounds and its residual proton signal at ~2.50 ppm does not typically interfere with the aromatic signals of the analyte. The broad, exchangeable protons of the hydroxyl and amine groups are also readily observed in DMSO-d₆.

Expected ¹H NMR Data: The ¹H NMR spectrum of this compound is expected to show distinct signals in the aromatic region (typically 6.0-9.0 ppm). The chemical shifts are influenced by the electron-withdrawing effect of the iodine atom and the carbonyl group, as well as the electronic nature of the quinoline ring system. The protons on the pyridine ring (H-2 and H-3) will appear as doublets due to coupling with each other. The protons on the benzene ring (H-5, H-7, and H-8) will exhibit a more complex splitting pattern due to their respective couplings. The N-H and O-H protons are expected to appear as broad singlets and their chemical shifts can be concentration and temperature-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.0 | d | ~6.0 |

| H-3 | ~6.2 | d | ~6.0 |

| H-5 | ~8.2 | d | ~2.0 |

| H-7 | ~7.8 | dd | ~8.8, 2.0 |

| H-8 | ~7.5 | d | ~8.8 |

| N-H | ~11.8 | br s | - |

| O-H | ~11.0 | br s | - |

Note: These are predicted values based on known data for similar quinoline derivatives and may vary slightly in an experimental spectrum.[4]

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 (adjust for optimal signal-to-noise)

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-12 ppm

-

¹³C NMR Spectroscopy: Probing the Carbon Framework

Expertise & Experience: ¹³C NMR spectroscopy provides complementary information to ¹H NMR by revealing the chemical environment of each carbon atom. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required to obtain a good signal-to-noise ratio.

Expected ¹³C NMR Data: The spectrum will show nine distinct signals corresponding to the nine carbon atoms in this compound. The chemical shift of the carbonyl carbon (C-4) is expected to be the most downfield (~175 ppm). The carbon bearing the iodine (C-6) will appear at a characteristic upfield position compared to an unsubstituted carbon due to the heavy atom effect.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~140 |

| C-3 | ~110 |

| C-4 | ~175 |

| C-4a | ~125 |

| C-5 | ~130 |

| C-6 | ~90 |

| C-7 | ~135 |

| C-8 | ~120 |

| C-8a | ~140 |

Note: These are predicted values based on known data for similar quinoline derivatives and may vary slightly in an experimental spectrum.[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[6] It works on the principle that chemical bonds vibrate at specific frequencies, and these vibrations can be observed by their absorption of infrared radiation.[6] For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is often preferred over the traditional KBr pellet method due to its simplicity and minimal sample preparation.[7]

Expected IR Data: The IR spectrum of this compound will be characterized by several key absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H and N-H stretching vibrations. A strong, sharp absorption around 1650 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the quinolinone ring. The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-I stretch is expected to be in the fingerprint region, typically below 600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H / N-H Stretch | 3400 - 3200 | Broad, Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=O Stretch | ~1650 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-N Stretch | 1350 - 1250 | Medium |

| C-I Stretch | < 600 | Medium |

Experimental Protocol: FT-IR Sample Preparation (ATR)

-

Instrument Background: Ensure the ATR crystal is clean and acquire a background spectrum.[8]

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.[8]

-

Data Acquisition: Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] For the analysis of organic molecules like this compound, Electrospray Ionization (ESI) is a commonly used "soft" ionization technique that typically results in the observation of the protonated molecular ion, [M+H]⁺, with minimal fragmentation.[9] This provides a direct and accurate determination of the molecular weight.

Expected Mass Spectrometry Data: The molecular formula of this compound is C₉H₆INO, with a monoisotopic mass of 270.95 Da.[2] In positive ion ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at an m/z of 271.96. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing valuable structural information. A characteristic fragmentation pathway would be the loss of the iodine atom.

Table 4: Expected m/z Values in the ESI-MS of this compound.

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | [C₉H₇INO]⁺ | 271.96 |

| [M+H-I]⁺ | [C₉H₇NO]⁺ | 144.05 |

| [M+H-CO]⁺ | [C₈H₇IN]⁺ | 243.96 |

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Parameters:

-

Ionization Mode: Positive

-

Capillary Voltage: 3-4 kV

-

Drying Gas (N₂) Flow and Temperature: Optimized for signal intensity and stability.

-

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Visualization of Fragmentation:

Caption: Proposed fragmentation pathway for this compound in ESI-MS/MS.

Integrated Spectroscopic Analysis: A Holistic Approach

While each spectroscopic technique provides valuable information, their true power lies in their combined application. The integrated analysis of NMR, IR, and MS data allows for a self-validating and unambiguous confirmation of the structure and purity of this compound.

Workflow for Structural Confirmation:

Caption: Integrated workflow for the spectroscopic characterization of this compound.

By following this workflow, a researcher can confidently:

-

Confirm the molecular weight using MS.

-

Identify the key functional groups (hydroxyl, amine, carbonyl, aromatic ring) with IR spectroscopy.

-

Map the complete carbon-hydrogen framework and determine the precise connectivity of atoms using ¹H and ¹³C NMR.

This multi-faceted approach ensures the scientific integrity of any subsequent research or development involving this compound.

References

- Sample preparation for FT-IR. (n.d.).

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.

- National Center for Biotechnology Information. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PubChem.

- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- BenchChem. (2025). Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers.

- Supporting Information. (n.d.).

- MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Elsevier. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.

- Sigma-Aldrich. (n.d.). NMR Solvents.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Wikipedia. (n.d.). Electrospray ionization.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C9H6INO | CID 5250493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 4. rsc.org [rsc.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 7. jascoinc.com [jascoinc.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to Determining the Solubility of 6-Iodoquinolin-4-ol

This guide provides an in-depth exploration of the methodologies and underlying scientific principles for determining the solubility of 6-Iodoquinolin-4-ol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed framework for establishing a comprehensive solubility profile, a critical parameter in the preclinical assessment of any potential therapeutic agent.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It profoundly influences bioavailability, manufacturability, and the choice of formulation strategies. Poor aqueous solubility, a common challenge for many new chemical entities, can lead to low and variable absorption, hindering a compound's progression through the development pipeline.[1][2] this compound, a member of the quinolinone class of heterocyclic compounds, presents a unique set of physicochemical characteristics that necessitate a thorough and systematic evaluation of its solubility. Quinoline derivatives are widely investigated for a range of therapeutic applications, including anticancer, antimalarial, and antimicrobial activities, making a deep understanding of their solubility behavior paramount.[3][4][5]

This guide will deconstruct the theoretical and practical aspects of solubility determination, providing not just protocols, but the scientific rationale behind them.

Physicochemical Profile of this compound

A foundational understanding of a molecule's intrinsic properties is essential for predicting and interpreting its solubility. This compound is a derivative of quinolin-4-ol, and its structure incorporates both a hydrogen-bond-donating hydroxyl group and a lipophilic iodo substituent.

| Property | Value / Information | Source |

| Molecular Formula | C₉H₆INO | PubChem[6] |

| Molecular Weight | 271.05 g/mol | PubChem[6] |

| IUPAC Name | 6-iodo-1H-quinolin-4-one | PubChem[6] |

| Appearance | Expected to be a solid. | General Knowledge |

| Predicted XLogP3 | 1.2 | PubChem[6] |

| Hydrogen Bond Donor Count | 1 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |

| pKa (Predicted) | The pKa of quinoline is approximately 4.9.[7][8] The presence of the 4-hydroxyl group (in its tautomeric keto form) and the iodo substituent will influence this value. Precise pKa determination is recommended as part of the pre-formulation studies.[9] | General Chemical Principles |

The molecule exists in tautomeric equilibrium between the -ol and -one forms, with the quinolin-4(1H)-one form generally predominating.[10] This tautomerism can influence its hydrogen bonding capacity and crystal lattice energy, both of which are key determinants of solubility.

The Theoretical Framework: What Governs Solubility?

The solubility of this compound is not a single value but a function of the solvent system and its environment. Key factors include:

-

pH and Ionization: As a quinoline derivative, the molecule's solubility is expected to be highly pH-dependent.[3][4][5][7] The nitrogen atom in the quinoline ring can be protonated at acidic pH values. At a pH below the compound's pKa, it will exist primarily in its protonated, cationic form, which typically leads to significantly enhanced aqueous solubility.[7] Conversely, at a pH above the pKa, the neutral form will dominate, defining the intrinsic solubility of the compound.[7]

-

Solvent Polarity: The principle of "like dissolves like" is fundamental. Polar solvents (e.g., water, ethanol, methanol) are more likely to dissolve polar solutes, while nonpolar solvents (e.g., hexane, toluene) are better for nonpolar solutes. Given the predicted XLogP3 of 1.2, this compound is expected to have limited aqueous solubility but should exhibit greater solubility in polar organic solvents like DMSO, DMF, and alcohols.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[11] This relationship should be experimentally verified.

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can have different crystal lattice energies, leading to variations in solubility. The most stable polymorph will generally have the lowest solubility.

Experimental Determination of Solubility: Protocols and Rationale

Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic (or equilibrium) solubility.[1][12] Both provide valuable, albeit different, insights.

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput measurement that reflects the solubility of a compound under non-equilibrium conditions, typically when a concentrated DMSO stock is diluted into an aqueous buffer.[1][13][14][15] It is a rapid method used to flag potential solubility issues early in the discovery process.[16]

Caption: Shake-Flask method for thermodynamic solubility.

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to several glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent to the respective vials. A representative panel of solvents should be used.

-

Equilibration: Seal the vials tightly and place them in a shaker or on a stirring plate in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours. [14][17]It is advisable to sample at multiple time points (e.g., 24h, 48h) to confirm that equilibrium has been reached (i.e., the concentration is no longer changing).

-

Sample Separation: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Clarification: Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved microparticles. Discard the first portion of the filtrate to avoid any potential adsorption losses to the filter membrane.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a validated HPLC-UV or LC-MS/MS method against a multi-point calibration curve.

-

Result: The measured concentration represents the thermodynamic solubility of this compound in that specific solvent at the tested temperature.

Expected Solubility Profile and Data Presentation

While specific experimental data for this compound is not widely published, a predicted solubility profile can be established based on its structure and the properties of related quinolinols.

Table 2: Predicted and Experimental Solubility Profile of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale / Notes |

| Water (pH 7.0) | Polar Protic, Aqueous | Very Low to Low | The molecule is largely neutral at this pH. Lipophilic iodine and aromatic rings reduce aqueous solubility. |

| Phosphate Buffer (pH 2.0) | Aqueous Buffer | Moderate to High | The quinoline nitrogen should be protonated, forming a more soluble salt. [7] |

| Phosphate Buffer (pH 9.0) | Aqueous Buffer | Low | The molecule is in its neutral form. |

| Methanol | Polar Protic | Moderate | Can act as both H-bond donor and acceptor. |

| Ethanol | Polar Protic | Moderate | Similar to methanol, but slightly less polar. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent solvent for many drug-like molecules. [18][19] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Strong polar aprotic solvent. |

| Acetonitrile | Polar Aprotic | Low to Moderate | Less polar than DMF and DMSO. |

| Ethyl Acetate | Moderately Polar | Low to Moderate | Ester functionality provides some polarity. |

| Dichloromethane (DCM) | Nonpolar | Low | Primarily dissolves nonpolar compounds. |

| Hexane | Nonpolar | Very Low / Insoluble | Highly nonpolar solvent. |

Conclusion: A Roadmap for Characterization

This guide provides the essential theoretical and practical framework for the comprehensive solubility assessment of this compound. By applying the detailed kinetic and thermodynamic protocols, researchers can generate the critical data needed to inform lead optimization, guide formulation development, and ultimately, enhance the probability of success for this and other promising quinoline-based drug candidates. A systematic approach, grounded in the principles of physical chemistry and executed with robust experimental design, is the most reliable path to fully understanding the solubility profile of any novel compound.

References

- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. [Link]

- SciSpace. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.